1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone
Overview
Description
1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system fused with a ketone group. The presence of the diphenylpropenylidene moiety adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone typically involves the condensation of a naphthalenone derivative with a diphenylpropenylidene precursor. Common reagents used in this synthesis include strong bases like sodium hydride or potassium tert-butoxide to deprotonate the naphthalenone, followed by the addition of the diphenylpropenylidene compound under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions in reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Naphthalenols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-indeneone
- 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-anthracenone
Comparison
Compared to similar compounds, 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone may exhibit unique reactivity and biological activity due to the specific arrangement of its functional groups and the naphthalene ring system. Its structural features can influence its stability, solubility, and interaction with other molecules.
Properties
IUPAC Name |
1-(3,3-diphenylprop-2-enylidene)naphthalen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O/c26-25-18-15-21-13-7-8-14-23(21)24(25)17-16-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYWEZHMJURSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=C2C(=O)C=CC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203953 | |
Record name | 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174093-00-6 | |
Record name | 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174093-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,3-Diphenyl-2-propen-1-ylidene)-2(1H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.